molecular formula C11H18N4O B1524076 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane CAS No. 1249732-62-4

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane

Cat. No. B1524076
M. Wt: 222.29 g/mol
InChI Key: LYNOEUOLWOVBIS-UHFFFAOYSA-N
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Description

“1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This compound also includes a cyclopropyl group and a 1,4-diazepane ring . The molecular weight of a similar compound was found to be 341.342.


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one in the compound of interest, has been a subject of research due to their versatility in drug discovery . Various synthetic strategies have been employed, including reactions of amidoximes with carboxylic acids and their derivatives .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, like the one in the compound of interest, consists of a five-membered heterocyclic ring with an oxygen and two nitrogen atoms . These structures can exist in four regioisomeric forms .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles can be diverse, depending on the substituents in the oxadiazole ring . These compounds can range from relatively inert to extremely sensitive in terms of their response to heat and impact .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary depending on the substituents in the oxadiazole ring . For instance, they possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .

Scientific Research Applications

Diazo Chemistry and Olefin Ketonization

A study by Hermans et al. (2007) explores the thermal reaction of olefins with nitrous oxide as a synthetic ketone source, involving the formation of an oxadiazole intermediate. This intermediate can undergo various shifts leading to the desired carbonyl product. The research emphasizes the selectivity of these reactions based on the decomposition pathways of the oxadiazole intermediate, highlighting the complexity and versatility of diazo chemistry in synthesizing different organic compounds (Hermans et al., 2007).

Cycloadditions and Asynchronous Mechanisms

Majchrzak and Warkentin (1990) investigated the cycloaddition of 2-diazopropane to various norbornene derivatives, providing direct experimental evidence for an asynchronous cycloaddition mechanism. This study highlights the impact of endo and exo substituents on the regiochemistry of addition and contributes to a deeper understanding of cycloaddition mechanisms in synthetic organic chemistry (Majchrzak & Warkentin, 1990).

Synthesis and Reactivity of Dipropylcarbene

Tae et al. (1999) explored the photochemistry of 2-methoxy-2-methyl-5,5-dipropyl-Δ3-1,3,4-oxadiazoline, leading to the formation of 4-diazoheptane. This study provides insights into the reactivity and synthetic utility of diazopropane derivatives, demonstrating their potential in generating various organic structures through photochemical reactions (Tae et al., 1999).

Future Directions

1,2,4-Oxadiazoles, like the one in the compound of interest, have potential for a wide range of applications, including as anti-infective agents . They have been successfully utilized as part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

5-cyclopropyl-3-(1,4-diazepan-1-ylmethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-4-12-5-7-15(6-1)8-10-13-11(16-14-10)9-2-3-9/h9,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNOEUOLWOVBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=NOC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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